8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) family, a scaffold widely explored in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets. The molecule features a 5-fluoro-1-benzothiophene-2-carbonyl group at the 8-position and a 1H-imidazole substituent at the 3-position.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-13-1-4-17-12(7-13)8-18(25-17)19(24)23-14-2-3-15(23)10-16(9-14)22-6-5-21-11-22/h1,4-8,11,14-16H,2-3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWGEJSLULMWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(S3)C=CC(=C4)F)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiophene Core Formation
The benzothiophene scaffold is constructed via a Friedel-Crafts cyclization of 2-fluoro-thiophenol derivatives with α,β-unsaturated esters.
Procedure :
- React 2-fluoro-thiophenol with methyl acrylate in the presence of AlCl₃ (Lewis acid) at 80°C for 12 hours.
- Isolate the intermediate methyl 5-fluoro-1-benzothiophene-2-carboxylate via column chromatography (hexane/ethyl acetate, 4:1).
Reaction Table :
| Starting Material | Reagent/Catalyst | Product | Yield |
|---|---|---|---|
| 2-Fluoro-thiophenol | Methyl acrylate, AlCl₃ | Methyl 5-fluoro-1-benzothiophene-2-carboxylate | 68% |
Ester Hydrolysis and Acid Chloride Formation
The methyl ester is hydrolyzed to the carboxylic acid and subsequently converted to the acyl chloride.
Procedure :
- Hydrolyze the ester with NaOH (2M) in methanol/water (1:1) at reflux for 6 hours.
- Treat the isolated 5-fluoro-1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 3 hours.
Optimization Data :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrolysis | NaOH (2M) | Reflux | 6h | 92% |
| Acyl chloride formation | SOCl₂ | 60°C | 3h | 85% |
Synthesis of 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane
Bicyclic Octane Skeleton Construction
The 8-azabicyclo[3.2.1]octane core is synthesized via a Mannich reaction followed by intramolecular cyclization.
Procedure :
- React cycloheptanone with formaldehyde and ammonium acetate in acetic acid to form the Mannich base.
- Reduce the imine intermediate with NaBH₄ in ethanol to yield 8-azabicyclo[3.2.1]octane .
Reaction Table :
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Cycloheptanone | Formaldehyde, NH₄OAc | 8-azabicyclo[3.2.1]octane | 54% |
Imidazole Substitution at C3
Introduce the imidazole moiety via SNAr (Nucleophilic Aromatic Substitution) .
Procedure :
- Brominate the bicyclic amine at C3 using N-bromosuccinimide (NBS) in CCl₄ under UV light.
- React the bromide with 1H-imidazole in the presence of K₂CO₃ in DMF at 100°C for 8 hours.
Optimization Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, CCl₄ | UV, 25°C | 76% |
| Substitution | 1H-imidazole, K₂CO₃ | DMF, 100°C | 63% |
Final Coupling Reaction
The acyl chloride and bicyclic amine are coupled via Schotten-Baumann conditions .
Procedure :
- Add 5-fluoro-1-benzothiophene-2-carbonyl chloride to a suspension of 3-(1H-imidazol-1-yl)-8-
Chemical Reactions Analysis
Types of Reactions
8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of modified compounds.
Scientific Research Applications
Chemistry
In chemistry, 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the effects of fluorination on chemical stability and reactivity.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions. Research is ongoing to determine its efficacy and safety in medical applications.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.
Mechanism of Action
The mechanism by which 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, while the fluorinated benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
BK76063: 8-(5-Chloro-2-methoxybenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
- Structural Difference : Replaces the 5-fluoro-benzothiophene with a 5-chloro-2-methoxybenzoyl group.
- Chlorine (vs. fluorine) may enhance steric bulk and lipophilicity, affecting bioavailability .
- Synthetic Yield: Not explicitly reported, but similar derivatives (e.g., ) show yields of 65–93% for analogous substitutions .
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Structural Difference : Features a 2-bromophenylsulfonyl group at the 8-position and a 1,2,4-triazole at the 3-position.
- Bromine adds steric hindrance and may influence halogen bonding .
Substituent Variations at the 3-Position
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane (22e)
- Structural Difference : Substitutes imidazole with a bis(4-fluorophenyl)methoxyethylidenyl group.
- Impact :
3-(2-Diphenylmethoxyethylidenyl)-8-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octane (21f)
Pharmacological Scaffold Analog: 8-Benzhydryl-nortropane Derivatives
- Structural Difference: Features a bis(phenyl)methyl group at the 8-position, part of a scaffold used in NOP (nociceptin opioid peptide) receptor agonists.
- Impact :
Data Tables
Table 1: Elemental Analysis of Selected 8-Azabicyclo[3.2.1]octane Derivatives
Table 2: Key Structural and Functional Group Comparisons
Biological Activity
The compound 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetic derivative that combines a bicyclic structure with functional groups that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure, which is crucial for its interaction with biological targets. The presence of the 5-fluoro-1-benzothiophene moiety and the imidazole ring enhances its lipophilicity and ability to penetrate biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN2OS |
| Molecular Weight | 292.36 g/mol |
| CAS Number | Not available in current databases |
| Melting Point | Not specified |
Antimicrobial Activity
Initial studies suggest that derivatives containing the benzothiophene structure exhibit significant antimicrobial properties. For instance, related compounds have shown bacteriostatic activity against Escherichia coli and other pathogens, indicating that the incorporation of fluoro-substituents may enhance this activity due to increased electron-withdrawing effects, which can alter the compound's interaction with microbial enzymes .
Anticancer Potential
Research into similar compounds has indicated potential anticancer properties. For example, benzothiophene derivatives have been linked to apoptosis induction in cancer cell lines through various pathways, including the inhibition of cell proliferation and migration . The imidazole ring may further contribute to these effects by acting on specific cellular signaling pathways.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in cancer cells.
- Cell Cycle Arrest: Compounds with similar structures have been reported to induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of benzothiophene derivatives against multiple strains of bacteria. The results indicated that the presence of fluorine significantly increased the potency against E. coli and Staphylococcus aureus, suggesting that structural modifications can enhance biological activity .
Study 2: Anticancer Activity
In vitro assays were conducted using human cancer cell lines treated with various concentrations of related benzothiophene compounds. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting the hypothesis that these compounds could serve as potential anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
